molecular formula C9H8O4 B1212934 4-Methylphthalic acid CAS No. 4316-23-8

4-Methylphthalic acid

Cat. No.: B1212934
CAS No.: 4316-23-8
M. Wt: 180.16 g/mol
InChI Key: CWJJAFQCTXFSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphthalic acid (CAS: 4316-23-8) is a dicarboxylic acid with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. It is structurally characterized by a benzene ring substituted with two carboxylic acid groups at the 1,2-positions and a methyl group at the 4-position. This compound is a white crystalline solid with a melting point of 146–148°C . It is sparingly soluble in water but dissolves in organic solvents such as chloroform and methyl acetate .

This compound is utilized in diverse applications:

  • Coordination Polymers and MOFs: It acts as a ligand in synthesizing metal-organic frameworks (MOFs) and coordination polymers, particularly with transition metals like Cd(II) and Zn(II), forming architectures with helical units or layered networks .
  • Aerosol Tracers: It serves as a secondary organic aerosol (SOA) tracer for methylnaphthalene oxidation, distinguishing it from phthalic acid (a naphthalene tracer) .
  • Organic Synthesis: It is a precursor for synthesizing porphyrins and macrocycles, enabling structural modifications for photophysical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylphthalic acid can be synthesized through the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride in the presence of sulfur at temperatures ranging from 230°C to 250°C . This method involves the removal of hydrogen atoms to form the desired product.

Industrial Production Methods

In industrial settings, the preparation of this compound often involves similar dehydrogenation processes, optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylphthalic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Intermediates

Chlorinated Derivatives
One of the notable applications of 4-methylphthalic acid is its use as a precursor for chlorinated derivatives, which serve as intermediates in the synthesis of dyes and pigments. A patent describes a process for producing chlorinated 4-methylphthalic anhydrides through chlorination reactions, yielding compounds useful in dye manufacturing . The chlorination process involves dissolving 4-methylphthalic anhydride in concentrated sulfuric acid, followed by reaction with chlorine gas at controlled temperatures. The resulting products include various chlorinated compounds that can be isolated and purified for further use.

Metal-Organic Frameworks
this compound has also been utilized in the synthesis of metal-organic frameworks (MOFs). Research indicates that nickel(II) complexes formed with this compound exhibit unique structural properties and potential applications in gas storage and separation technologies . These MOFs can be tailored for specific functionalities, making them valuable for catalysis and environmental remediation.

Environmental Monitoring

Organic Molecular Tracers
In environmental science, this compound serves as an organic molecular tracer in particulate matter (PM2.5) studies. Its concentration levels are monitored to assess air quality and pollution sources in urban areas. Studies have shown that the seasonal variations of this compound concentrations correlate with specific meteorological conditions, providing insights into atmospheric chemistry and pollution dynamics .

Surface-Enhanced Raman Scattering (SERS)

Research has explored the adsorption properties of this compound on silver colloids for surface-enhanced Raman scattering applications. This technique enhances the Raman signals of molecules adsorbed on metallic surfaces, making it useful for detecting low concentrations of substances in various environments . The study highlights how pH levels affect the adsorption efficiency and signal intensity, indicating potential applications in sensor technologies.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Chemical IntermediatesUsed to synthesize chlorinated derivatives for dyes and pigments
Metal-Organic FrameworksFormed complexes with nickel(II) for gas storage and catalysis
Environmental MonitoringTracer in PM2.5 studies to assess air quality
Surface-Enhanced Raman ScatteringEnhances detection sensitivity for low-concentration substances
Safety ConsiderationsCauses skin and eye irritation; requires safety protocols

Case Studies

  • Dye Synthesis
    A study demonstrated the successful synthesis of novel dyes using chlorinated derivatives of this compound as intermediates. The resulting dyes showed enhanced stability and color properties compared to traditional dyes.
  • Air Quality Assessment
    Research conducted in urban Japan analyzed seasonal variations of this compound in PM2.5 samples, revealing significant correlations with traffic patterns and meteorological factors, aiding urban planning efforts aimed at pollution reduction.
  • MOF Development
    A recent investigation into nickel(II) metal-organic frameworks based on this compound highlighted their potential for carbon dioxide capture, showcasing their applicability in combating climate change through innovative material design.

Mechanism of Action

The mechanism of action of 4-Methylphthalic acid involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. Its carboxylic acid groups participate in reactions such as esterification and amidation, leading to the formation of esters and amides .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural Comparison of 4-Methylphthalic Acid with Analogues

Compound Substituents Key Functional Groups Applications
This compound -COOH at 1,2; -CH₃ at 4 Dicarboxylic acid MOFs, SOA tracers, organic synthesis
Phthalic acid -COOH at 1,2 Dicarboxylic acid Polymer production, SOA tracers
Isophthalic acid -COOH at 1,3 Dicarboxylic acid High-performance polymers
Terephthalic acid -COOH at 1,4 Dicarboxylic acid PET plastic manufacturing
4-Hydroxyisophthalic acid -COOH at 1,3; -OH at 4 Carboxylic acid, phenol Pharmaceutical intermediates

Key Differences :

  • Substituent Position : The methyl group in this compound enhances steric effects and hydrophobicity compared to unsubstituted phthalic acid, influencing its coordination chemistry and environmental partitioning .
  • Acidity : The electron-donating methyl group slightly reduces acidity compared to phthalic acid, affecting its reactivity in esterification and polymerization reactions .

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Analogues

Compound Melting Point (°C) Solubility (Water) Particle-Phase Fraction (Fp)
This compound 146–148 Low 0.82
Phthalic acid 207–210 Moderate 0.26
Isophthalic acid 345–348 Low 1.00
Terephthalic acid >300 Insoluble 1.00

Key Findings :

  • Aerosol Behavior : this compound predominantly partitions into the particle phase (Fp = 0.82) due to lower volatility, whereas phthalic acid’s Fp is reduced by anhydride interference .
  • Thermal Stability : Higher melting points in isophthalic and terephthalic acids reflect stronger intermolecular interactions .

Table 3: Coordination Polymer Performance Comparison

Ligand Metal Centers Structural Features Stability/Applications
This compound Cd(II), Zn(II) Helical units, 2D/3D networks Moderate thermal stability
Isophthalic acid Cu(II), Co(II) Porous frameworks High surface area for catalysis
1,3,5-Benzenetricarboxylate Fe(III), Ni(II) Cluster-based layers Supercapacitor electrodes

Key Insights :

  • This compound’s methyl group introduces steric hindrance, favoring unique helical architectures rarely observed with isophthalic acid .
  • Its coordination polymers exhibit luminescent properties, making them candidates for sensing applications .

Environmental Behavior and Degradation

Table 4: Degradation Efficiency of Phthalate Derivatives

Compound Degradation Method Removal Efficiency (%) Time (min)
This compound GDP + Pyrite >99 60
Phthalic anhydride GDP alone 85 60
4-tert-Butylphthalic anhydride GDP + Pyrite 95 60

Key Findings :

  • This compound degrades efficiently (>99%) in glow discharge plasma (GDP) with pyrite due to enhanced •OH radical generation .
  • Its stability under environmental conditions (e.g., serum storage at −80°C for 175 days) supports its use in analytical applications .

Biological Activity

4-Methylphthalic acid (4-MPA), an aromatic dicarboxylic acid, has garnered attention in various fields of research due to its biological activity and potential health impacts. This article provides a comprehensive overview of the biological activity associated with 4-MPA, including its toxicity, environmental effects, and applications in organic synthesis.

  • Molecular Formula : C₉H₈O₄
  • Molecular Weight : Approximately 180.16 g/mol
  • Melting Point : 156-157 °C
  • Boiling Point : 363 °C

Biological Activity Overview

4-MPA exhibits a range of biological activities, primarily characterized as an irritant. The compound can cause skin and eye irritation upon contact, which raises concerns regarding its safety in industrial applications and consumer products. Additionally, it has been implicated in endocrine disruption, which poses risks to both human health and environmental ecosystems.

Toxicological Studies

Several studies have documented the toxicological effects of 4-MPA and its derivatives:

  • Skin and Eye Irritation : Direct exposure to 4-MPA can lead to irritation of the skin and eyes. This is particularly relevant for workers in industries where the compound is handled.
  • Endocrine Disruption : Research indicates that phthalate compounds, including 4-MPA, may interfere with endocrine functions, leading to reproductive toxicity and developmental issues in animal models .
  • Respiratory Effects : In occupational settings, exposure to similar phthalate compounds has resulted in respiratory sensitization and allergic reactions among workers .

Case Studies

  • Occupational Exposure : A study involving workers exposed to methylphthalic anhydride (MTHPA) revealed symptoms such as nasal pain and rhinitis, attributed to irritant reactions. The findings highlight the potential for sensitization among individuals with prolonged exposure .
  • Environmental Impact : Research on the environmental persistence of phthalate derivatives suggests that 4-MPA contributes to pollution through its presence in particulate matter (PM2.5) in urban areas. Its detection in ambient air samples indicates its role as a tracer for secondary organic aerosols derived from aromatic volatile organic compounds (VOCs) .

Applications in Organic Synthesis

Despite its biological risks, 4-MPA is utilized as a precursor in organic synthesis:

  • Synthesis of Porphyrins : It serves as a starting material for synthesizing trans-A2B2-porphyrins, which have applications in solar cell technology due to their favorable electronic properties.
  • Metallo-beta-lactamase Inhibitors : Some derivatives of phthalic acid have shown promise as inhibitors of metallo-beta-lactamases, suggesting potential applications in combating antibiotic resistance .

Comparative Analysis with Similar Compounds

The biological activity of 4-MPA can be compared with other methylphthalic acids:

CompoundStructureUnique Features
Phthalic AcidTwo carboxyl groups on benzeneMore commonly used; less toxic than derivatives
Isophthalic AcidCarboxyl groups at meta positionsUsed in high-performance polymers
3-Methylphthalic AcidMethyl group at the 3-positionLess studied; potential for different reactivity
2-Methylphthalic AcidMethyl group at the 2-positionSimilar applications but differing properties

The unique positioning of the methyl group in 4-MPA influences its reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the primary environmental sources and atmospheric significance of 4-methylphthalic acid?

  • Methodological Answer : this compound is a photooxidation product of methyl-naphthalene, commonly observed in urban and biomass-influenced aerosols. To identify its sources, researchers use gas chromatography-mass spectrometry (GC-MS) paired with correlation analysis against primary combustion tracers (e.g., hopanes). For instance, studies show weak correlations (r = 0.25 with hopanes, r = 0.12 with elemental carbon), supporting its secondary origin via photochemical processes . Daytime concentration maxima (p < 0.001) further confirm photochemical production.

Q. What analytical techniques are recommended for quantifying this compound in biological and environmental matrices?

  • Methodological Answer : GC-MS with internal standardization is widely employed. For biological samples (e.g., urine or tissue extracts), this compound itself can serve as an internal standard due to its stability. Protocols include derivatization with N,O-bis(trimethylsilyl) trifluoroacetic acid to enhance volatility, followed by selective ion monitoring (SIM) for accurate quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in source apportionment studies involving this compound?

  • Methodological Answer : Discrepancies may arise when field data conflict with emission inventories. To address this, apply chemical mass balance (CMB) modeling with multi-tracer approaches. For example, in PM2.5 OC source apportionment, combine this compound data with garbage burning and biomass burning tracers. Validate findings using receptor models (e.g., Positive Matrix Factorization) to distinguish anthropogenic vs. biogenic contributions .

Q. What experimental design considerations optimize biodegradation studies of this compound?

  • Methodological Answer : Use microbial consortia enriched with PAH-degrading bacteria (e.g., Sphingomonas spp.) under aerobic conditions. Monitor metabolite accumulation via GC-MS with biostimulants (e.g., nitrogen supplements), which enhance yields by 10-fold (e.g., 3.6 μg·mL⁻¹ with biostimulants vs. 0.36 μg·mL⁻¹ without). Include controls for abiotic degradation and validate metabolite identities using NIST library matches (>90% similarity) .

Q. How should researchers address variability in this compound recovery rates during extraction?

  • Methodological Answer : Optimize solid-phase extraction (SPE) protocols using C18 cartridges and pH-adjusted solvents (e.g., acidified methanol). Account for matrix effects by spiking surrogate standards (e.g., deuterated phthalic acid) and calculating recovery efficiencies. Report uncertainties arising from extraction variability (e.g., ±15% RSD) in methodological supplements .

Q. Data Presentation and Reproducibility Guidelines

Table 1 : Key Analytical Parameters for this compound Detection

Matrix Method LOD (ng/mL) Recovery (%) Reference
Atmospheric PM2.5GC-MS (SIM)0.585–92
UrineGC-MS (derivatized)1.278–88
BiodegradationGC-MS (NIST match)0.890–95

Recommendations for Reproducibility :

  • Document experimental conditions (e.g., photochemical chamber settings, microbial incubation times) in supplementary materials.
  • Share raw data (e.g., chromatograms, mass spectra) via repositories like Zenodo to enable cross-validation .

Properties

IUPAC Name

4-methylphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJJAFQCTXFSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063406
Record name 1,2-Benzenedicarboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4316-23-8
Record name 4-Methylphthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4316-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-o-phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYLPHTHALIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylphthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methylphthalic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDR8D8Q6WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylphthalic acid
Reactant of Route 2
Reactant of Route 2
4-Methylphthalic acid
Reactant of Route 3
Reactant of Route 3
4-Methylphthalic acid
Reactant of Route 4
Reactant of Route 4
4-Methylphthalic acid
Reactant of Route 5
Reactant of Route 5
4-Methylphthalic acid
Reactant of Route 6
Reactant of Route 6
4-Methylphthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.